molecular formula C36H42F6N4O8 B12817973 9-(2-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt

9-(2-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt

Cat. No.: B12817973
M. Wt: 772.7 g/mol
InChI Key: YDYSXYIKNSWDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(2-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its xanthylium core, which is substituted with multiple functional groups, including aminoethoxy, carbamoyl, and ethylamino groups. The presence of trifluoroacetate and trifluoroacetic acid salt further enhances its chemical properties, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt involves multiple steps, starting from the preparation of the xanthylium core. The key steps include:

    Formation of the xanthylium core: This involves the condensation of appropriate aromatic aldehydes with amines under acidic conditions to form the xanthylium skeleton.

    Introduction of aminoethoxy groups: The aminoethoxy groups are introduced through nucleophilic substitution reactions using 2-(2-(2-aminoethoxy)ethoxy)ethanol.

    Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with isocyanates under controlled temperature and pH conditions.

    Ethylamino substitution: The ethylamino groups are added through reductive amination reactions using ethylamine and reducing agents such as sodium cyanoborohydride.

    Trifluoroacetate formation: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylamino groups, forming corresponding oxides.

    Reduction: Reduction reactions can target the carbamoyl and xanthylium core, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the xanthylium core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with potential changes in reactivity.

    Substitution: Substituted products with modified functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a fluorescent dye for labeling and detection due to its xanthylium core.

    Biology: Employed in the study of cellular processes and imaging due to its fluorescent properties.

    Medicine: Potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of sensors and analytical devices.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. The xanthylium core allows for strong fluorescence, making it useful for imaging and detection. The aminoethoxy and carbamoyl groups facilitate binding to specific molecular targets, while the trifluoroacetate enhances solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: Another xanthylium-based dye with similar fluorescent properties.

    Fluorescein: A widely used fluorescent dye with a different core structure.

    Texas Red: A xanthylium derivative with distinct spectral properties.

Uniqueness

The compound 9-(2-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt is unique due to its specific combination of functional groups, which provide enhanced solubility, stability, and binding affinity compared to other similar compounds.

Properties

Molecular Formula

C36H42F6N4O8

Molecular Weight

772.7 g/mol

IUPAC Name

[9-[2-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H40N4O4.2C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)40-29)23-9-7-8-10-24(23)32(37)36-12-14-39-16-15-38-13-11-33;2*3-2(4,5)1(6)7/h7-10,17-20,34H,5-6,11-16,33H2,1-4H3,(H,36,37);2*(H,6,7)

InChI Key

YDYSXYIKNSWDOF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.